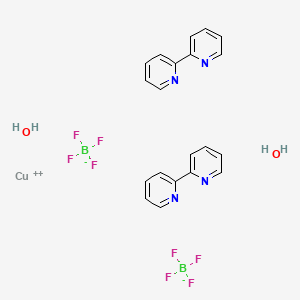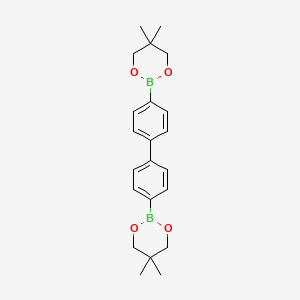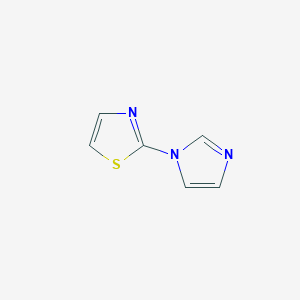
pre-ELM-11
Overview
Description
Pre-ELM-11 is a precursor to the elastic layer-structured metal-organic framework-11 (ELM-11). Metal-organic frameworks are crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. This compound is known for its unique ability to undergo structural transformations, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pre-ELM-11 is synthesized through a solvothermal method involving the reaction of copper(II) tetrafluoroborate with 4,4’-bipyridine in a solvent such as methanol or ethanol. The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours . The resulting product is a metastable phase of this compound, which can be transformed into its stable phase through extended aging in a solvent-mediated phase transformation process .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves scaling up the solvothermal method. High-concentration conditions favor the formation of a metastable phase, which can be converted to the stable phase through controlled aging . The process can be optimized by seeding the stable phase during synthesis to expedite the transformation .
Chemical Reactions Analysis
Types of Reactions
Pre-ELM-11 undergoes various chemical reactions, including:
Adsorption: This compound can adsorb gases such as carbon dioxide, leading to structural transformations.
Solvent-mediated phase transformation: The metastable phase of this compound can be converted to the stable phase through extended aging in a solvent.
Common Reagents and Conditions
Copper(II) tetrafluoroborate: Used as the metal source in the synthesis of this compound.
4,4’-bipyridine: Acts as the organic ligand in the framework.
Methanol or ethanol: Common solvents used in the solvothermal synthesis.
Major Products Formed
Scientific Research Applications
Pre-ELM-11 has several scientific research applications, including:
Gas storage and separation: Due to its unique adsorption properties, this compound is used in gas storage and separation processes.
Catalysis: The structural flexibility of this compound makes it a potential candidate for catalytic applications.
Environmental remediation: This compound can be used to capture and remove pollutants from the environment.
Mechanism of Action
The mechanism of action of pre-ELM-11 involves its ability to undergo structural transformations in response to external stimuli such as gas adsorption. The adsorption of gases like carbon dioxide causes the framework to expand, opening “gates” that allow the gas molecules to be encapsulated within the structure . This gate-opening behavior is driven by the interaction between the guest molecules and the framework, as well as the internal energy changes within the host structure .
Comparison with Similar Compounds
Pre-ELM-11 is unique compared to other metal-organic frameworks due to its elastic layer-structured framework and gate-opening behavior. Similar compounds include:
ELM-12: Another elastic layer-structured metal-organic framework with similar adsorption properties.
ZIF-8: A zeolitic imidazolate framework known for its high surface area and gas adsorption capabilities.
This compound stands out due to its specific structural flexibility and the ability to undergo reversible structural transitions, making it a valuable material for various applications .
Properties
IUPAC Name |
copper;2-pyridin-2-ylpyridine;ditetrafluoroborate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2.2BF4.Cu.2H2O/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*2-1(3,4)5;;;/h2*1-8H;;;;2*1H2/q;;2*-1;+2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBITSHZKINIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20B2CuF8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854623-98-6 | |
| Record name | pre-ELM-11 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1339525.png)


![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)




![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)



